![molecular formula C9H13IO B14012377 1-Iodo-3,3-dimethylbicyclo[2.2.1]heptan-2-one CAS No. 29443-62-7](/img/structure/B14012377.png)
1-Iodo-3,3-dimethylbicyclo[2.2.1]heptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-3,3-dimethylbicyclo[2.2.1]heptan-2-one: is an organic compound with a unique bicyclic structure It is a derivative of bicyclo[221]heptan-2-one, where an iodine atom is attached to the first carbon, and two methyl groups are attached to the third carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Iodo-3,3-dimethylbicyclo[2.2.1]heptan-2-one can be synthesized through the iodination of 3,3-dimethylbicyclo[2.2.1]heptan-2-one. The reaction typically involves the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via the formation of an iodonium ion intermediate, which then reacts with the bicyclic ketone to form the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Iodo-3,3-dimethylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines, to form different derivatives.
Reduction Reactions: The compound can be reduced to form 3,3-dimethylbicyclo[2.2.1]heptan-2-ol using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide, sodium cyanide, or primary amines in polar solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 3,3-Dimethylbicyclo[2.2.1]heptan-2-ol.
Oxidation: Corresponding carboxylic acids or other oxidized products.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1-Iodo-3,3-dimethylbicyclo[2.2.1]heptan-2-one is used as an intermediate in organic synthesis. Its unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry. They can be used to develop new pharmaceuticals with improved efficacy and reduced side effects.
Industry: In the chemical industry, this compound can be used to synthesize specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-iodo-3,3-dimethylbicyclo[2.2.1]heptan-2-one depends on the specific reaction it undergoes. In substitution reactions, the iodine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the ketone group is reduced to an alcohol via hydride transfer. In oxidation reactions, the ketone group is oxidized to a carboxylic acid or other oxidized products through electron transfer processes.
Vergleich Mit ähnlichen Verbindungen
3,3-Dimethylbicyclo[2.2.1]heptan-2-one: Lacks the iodine atom, making it less reactive in substitution reactions.
1-Bromo-3,3-dimethylbicyclo[2.2.1]heptan-2-one: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and selectivity in reactions.
1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-one: Contains a chlorine atom, which is less reactive than iodine in substitution reactions.
Uniqueness: 1-Iodo-3,3-dimethylbicyclo[2.2.1]heptan-2-one is unique due to the presence of the iodine atom, which makes it highly reactive in substitution reactions. This reactivity allows for the synthesis of a wide range of derivatives, making it a versatile compound in organic synthesis.
Eigenschaften
CAS-Nummer |
29443-62-7 |
|---|---|
Molekularformel |
C9H13IO |
Molekulargewicht |
264.10 g/mol |
IUPAC-Name |
1-iodo-3,3-dimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C9H13IO/c1-8(2)6-3-4-9(10,5-6)7(8)11/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
BRJYZZPLEKFROR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC(C2)(C1=O)I)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


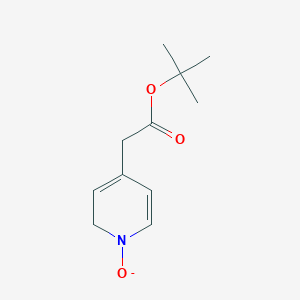
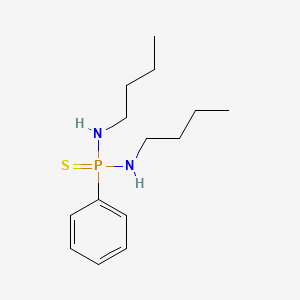
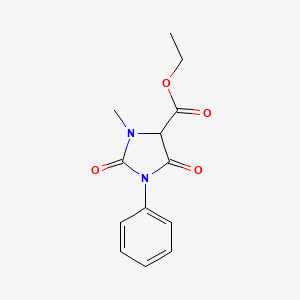
![5-Chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1h-pyrrolo[2,3-c]pyridine](/img/structure/B14012323.png)
![[(Z)-1,2-diphenylethenyl]sulfonylbenzene](/img/structure/B14012333.png)
![3-Iodo-1-propan-2-ylpyrazolo[4,3-c]pyridin-4-amine](/img/structure/B14012339.png)
![2-[Bis(2-chloroethyl)aminomethyl]-4-tert-butyl-phenol](/img/structure/B14012346.png)
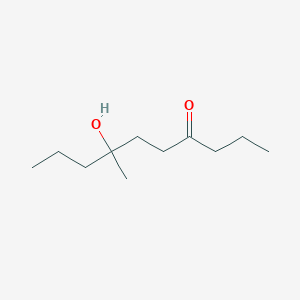

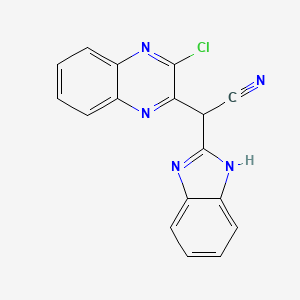
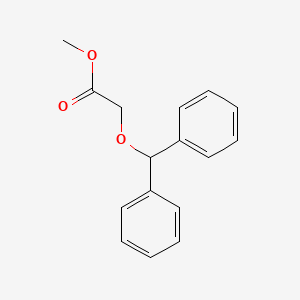
![N-[1-(hydrazinecarbonyl)ethyl]-2-phenyl-acetamide](/img/structure/B14012393.png)
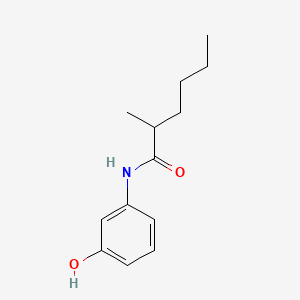
![7-((4-Methylpiperazin-1-yl)methyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14012405.png)
